MAP4

Protein aggregation Microtubule dynamics Neurodegeneration models

Authentic MAP4 possesses unique microtubule-binding and aggregation properties distinct from MAP2/Tau, critical for cardiac ischemia and myogenesis models. This recombinant product ensures the muscle-specific 350-kDa isoform essential for myotube formation.

Molecular Formula C5H12NO5P
Molecular Weight 197.13 g/mol
CAS No. 157381-42-5
Cat. No. B1676067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAP4
CAS157381-42-5
SynonymsMAP4
microtubule associated protein 4
Molecular FormulaC5H12NO5P
Molecular Weight197.13 g/mol
Structural Identifiers
SMILESCC(CCP(=O)(O)O)(C(=O)O)N
InChIInChI=1S/C5H12NO5P/c1-5(6,4(7)8)2-3-12(9,10)11/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11)/t5-/m0/s1
InChIKeyHONKEGXLWUDTCF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MAP4 (CAS 157381-42-5) Procurement Guide: Ubiquitous Microtubule-Associated Protein with Distinct Aggregation Profile


MAP4 (Microtubule-Associated Protein 4) is a ubiquitous, non-neuronal cytoskeletal protein that belongs to the MAP2/Tau superfamily of microtubule-binding proteins [1]. Unlike its neuron-enriched paralogs MAP2 and Tau, MAP4 is widely expressed across tissues and functions as a key stabilizer of microtubule dynamics in interphase and mitotic cells [2]. The protein comprises an N-terminal projection domain and a C-terminal microtubule-binding region, with multiple alternatively spliced isoforms that exhibit tissue- and developmental stage-specific expression patterns [1].

Why MAP4 Cannot Be Substituted with Generic Microtubule-Binding Protein Analogs


Although MAP2, MAP4, and Tau share high structural homology within their microtubule-binding domains, simple substitution among these proteins is not scientifically valid [1]. Quantitative competition assays reveal that MAP2 and MAP4 employ distinct binding mechanisms: excess MAP4 fragment (PA4T) fully displaces Tau and MAP4 from microtubules but only partially displaces MAP2, indicating that binding site accessibility or affinity differ fundamentally between these proteins [2]. Additionally, MAP4 exhibits tissue-specific isoform expression and distinct aggregation properties that diverge from Tau in both aggregate size and filament morphology, underscoring the risk of functional non-equivalence when substituting one family member for another [3].

MAP4 (CAS 157381-42-5): Quantitative Evidence of Differentiation from Closest Analogs


MAP4 Aggregates Are Morphologically Distinct from Tau: Smaller Grain Size and Thinner Deposits

Under identical in vitro conditions using human microtubule-binding domain (MBD) fragments, MAP4 formed aggregates with a significantly smaller grain size and thinner deposits compared to Tau [1]. Transmission electron microscopy revealed that MAP4 helical filaments measure 22.6 ± 2.8 nm in width with a helical pitch of 48.2 ± 8.4 nm, which are shorter in width and longer in helical pitch than Tau filaments [1].

Protein aggregation Microtubule dynamics Neurodegeneration models

MAP4 Aggregation Kinetics Are Comparable to Tau but Aggregate Size Is Smaller

In a direct head-to-head comparison, MAP4 and Tau exhibited comparable aggregation rates; however, MAP4 aggregate grains were consistently smaller and deposits thinner than those formed by Tau [1]. Furthermore, MAP4 aggregates did not increase thioflavin T (ThT) fluorescence intensity, and circular dichroism spectra differed slightly from Tau, indicating distinct secondary structure content in the aggregated state [1].

Aggregation kinetics Amyloid fibril formation Cardiomyocyte pathology

MAP4 Exhibits Tissue-Specific Isoform Expression Distinct from Neuronal MAPs

Unlike the predominantly neuronal expression of MAP2 and Tau, MAP4 is ubiquitously expressed across non-neuronal tissues and undergoes tissue-specific alternative splicing [1]. Striated muscle (skeletal and cardiac) preferentially expresses 8- and 9-kb MAP4 transcripts, whereas more widely distributed tissues express 5.5- and 6.5-kb transcripts [2]. A muscle-specific MAP4 isotype (350 kDa) accumulates during myogenesis and is essential for proper myotube formation and myofibril organization [2].

Alternative splicing Tissue specificity Myogenesis

MAP4 Microtubule-Binding Mechanism Differs Quantitatively from MAP2

In a quantitative competition assay using purified bovine brain microtubule protein, addition of excess MAP4 microtubule-binding domain fragment (PA4T) completely displaced MAP4 and Tau from microtubules, but only partially displaced MAP2 [1]. Approximately 50% of MAP2 remained bound to microtubules even in the presence of excess PA4T fragment, demonstrating that MAP2 and MAP4 utilize distinct binding mechanisms despite their similar primary structures [1].

Microtubule-binding affinity Competition assay Cytoskeleton dynamics

MAP4 Contains a Proline-Rich Region That Promotes Microtubule Nucleation

Functional dissection of the MAP4 molecule has identified distinct roles for its subdomains: the Pro-rich region promotes microtubule nucleation, the repeat region promotes elongation, and the projection domain suppresses bundling to keep individual microtubules separated [1]. This domain-level functional partitioning is conserved across the MAP2/Tau superfamily but the relative contributions of each domain to overall microtubule dynamics differ quantitatively among family members [1].

Microtubule assembly Nucleation Cytoskeletal dynamics

MAP4 Tissue Distribution Includes Non-Binding Isoform Absent in Neuronal MAPs

Immunoblot analysis across mouse tissues revealed that MAP4 exists as a triplet of proteins (215,000–240,000 Da) in brain, heart, liver, and lung, but as a single immunoreactive band (band 4) in kidney, spleen, and stomach [1]. Crucially, after taxol-induced polymerization, the MAP4 triplet preferentially associated with the microtubule pellet, whereas band 4 remained in the supernatant, indicating that this isoform does not bind microtubules in vitro [1]. No comparable non-binding isoform has been documented for MAP2 or Tau.

Tissue specificity Isoform diversity Microtubule binding

MAP4 (CAS 157381-42-5): Recommended Research and Industrial Application Scenarios


Cardiomyocyte Ischemia-Reperfusion Injury Models

MAP4 forms abnormal cytoplasmic puncta in post-ischemic mouse cardiomyocytes, and its aggregation properties diverge significantly from Tau [1]. Researchers modeling ischemia-reperfusion injury should use authentic MAP4 to accurately recapitulate the protein aggregation events observed in cardiac tissue, as Tau aggregation behavior does not replicate MAP4-specific aggregate morphology or ThT-binding characteristics [1].

Skeletal Muscle Myogenesis and Differentiation Studies

The muscle-specific 350-kDa MAP4 isoform is required for proper myotube formation and myofibril organization [2]. Studies investigating myogenic differentiation, particularly those involving C2C12 cells or primary myoblasts, should source MAP4 from muscle-competent expression systems to ensure the presence of the muscle-specific isoform; generic MAP4 lacking this variant will not support normal myogenesis [2].

Microtubule-Binding Mechanism Dissection Assays

Because MAP2 and MAP4 exhibit distinct microtubule-binding mechanisms—with MAP2 being significantly more resistant to competitive displacement—experiments designed to quantify binding affinity, map binding interfaces, or screen for binding modulators must use the correct MAP protein [3]. Substituting MAP2 for MAP4 (or vice versa) in competition assays will yield quantitatively different results and potentially misleading conclusions about binding site accessibility [3].

Live-Cell Microtubule Labeling with GFP-MAP4

GFP-labeled MAP4 is an established tool for visualizing microtubules in living cells without altering subunit composition, unlike tubulin-based labeling approaches [4]. However, researchers should be aware that MAP4 overexpression can stabilize microtubules, and appropriate controls must be included to distinguish labeling effects from functional perturbation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAP4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.